Cas no 1932592-91-0 ((1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol)

(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a chloro- and trifluoromethyl-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of electron-withdrawing substituents enhances its reactivity in nucleophilic and electrophilic transformations. This compound is often utilized in the preparation of biologically active molecules due to its structural versatility and stability under various reaction conditions. High enantiomeric purity is achievable through selective synthesis or resolution methods, ensuring consistent performance in chiral applications. Its well-defined physicochemical properties facilitate precise incorporation into complex molecular architectures.
(1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol structure
1932592-91-0 structure
Product Name:(1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol
CAS No:1932592-91-0
MF:C9H8ClF3O
MW:224.607432365417
CID:5784541
PubChem ID:26594860
Update Time:2025-11-02

(1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1932592-91-0
    • EN300-1938369
    • (R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-ol
    • CS-0266786
    • (1R)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
    • Benzenemethanol, 4-chloro-α-methyl-3-(trifluoromethyl)-, (αR)-
    • (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol
    • Inchi: 1S/C9H8ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5,14H,1H3/t5-/m1/s1
    • InChI Key: RMFUMJOARZCIFY-RXMQYKEDSA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)[C@@H](C)O

Computed Properties

  • Exact Mass: 224.0215771g/mol
  • Monoisotopic Mass: 224.0215771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • Boiling Point: 240.2±35.0 °C(Predicted)
  • pka: 13.85±0.20(Predicted)

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(1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol Related Literature

Additional information on (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol

Comprehensive Guide to (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol (CAS No. 1932592-91-0)

(1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol (CAS No. 1932592-91-0) is a chiral organic compound with significant applications in pharmaceutical and chemical research. This compound features a chloro and trifluoromethyl substitution on the phenyl ring, which enhances its reactivity and utility in synthetic chemistry. The (1R) stereochemistry indicates its specific enantiomeric form, making it valuable for asymmetric synthesis and drug development.

The molecular formula of (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol is C9H8ClF3O, with a molecular weight of 224.61 g/mol. Its structure combines a phenyl ring with chloro and trifluoromethyl groups at the 4- and 3-positions, respectively, and a hydroxyl-bearing ethyl group at the 1-position. This unique arrangement contributes to its lipophilicity and bioavailability, making it a candidate for medicinal chemistry applications.

Researchers are increasingly interested in (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol due to its potential role in the synthesis of bioactive molecules. For example, it serves as a precursor for chiral ligands and catalysts used in asymmetric hydrogenation reactions. Its trifluoromethyl group is particularly noteworthy, as fluorinated compounds are gaining attention in drug discovery for their ability to improve metabolic stability and binding affinity.

In the pharmaceutical industry, (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol is explored for its utility in developing central nervous system (CNS) drugs. The chloro and trifluoromethyl substituents can influence the compound's interaction with biological targets, such as receptors or enzymes. Recent studies highlight its potential in treating neurological disorders, aligning with the growing demand for CNS therapeutics.

The compound’s synthetic versatility also makes it relevant to green chemistry initiatives. Researchers are investigating eco-friendly methods to produce (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol, such as biocatalysis or solvent-free reactions. This aligns with the global push for sustainable chemical processes, a hot topic in both academic and industrial settings.

From a commercial perspective, the demand for (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol is rising due to its applications in high-value fine chemicals. Suppliers and manufacturers are optimizing production scales to meet the needs of pharmaceutical and agrochemical industries. Its chiral purity is a critical quality parameter, often ensured via advanced chromatographic techniques.

For researchers working with (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol, proper storage and handling are essential. The compound should be kept in a cool, dry place, away from light and moisture, to maintain its stability. Analytical methods like HPLC and NMR are commonly used to verify its identity and purity.

In summary, (1R)-1-4-chloro-3-(trifluoromethyl)phenylethan-1-ol (CAS No. 1932592-91-0) is a multifaceted compound with promising applications in drug development, catalysis, and sustainable chemistry. Its unique structural features, including the chloro and trifluoromethyl groups, contribute to its growing importance in scientific research. As the demand for chiral intermediates and fluorinated compounds increases, this compound is poised to play a pivotal role in advancing modern chemistry.

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